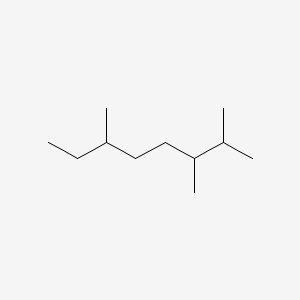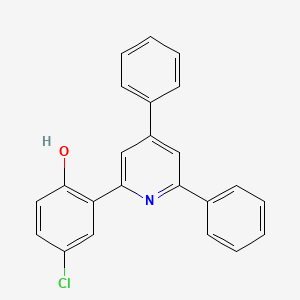![molecular formula C9H7ClN2O2 B13934439 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-chloro-7-azaindole, which is then subjected to a series of reactions to introduce the carboxylic acid group at the 2-position . The reaction conditions often involve the use of organic solvents such as ethanol and bases like sodium hydroxide, with reactions carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust catalysts and optimized reaction conditions to ensure consistency and purity of the final product .
化学反应分析
Types of Reactions
4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
科学研究应用
4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of fibroblast growth factor receptors by binding to their active sites, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-Chloro-7-azaindole: A precursor in the synthesis of 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to inhibit fibroblast growth factor receptors with high potency makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-2-6(10)5-3-7(9(13)14)12-8(5)11-4/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI 键 |
RCYSQMOYUTVNQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(NC2=N1)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


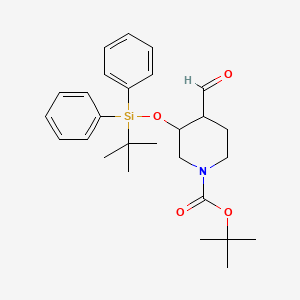
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
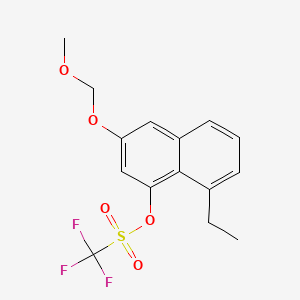
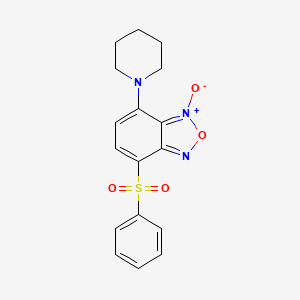
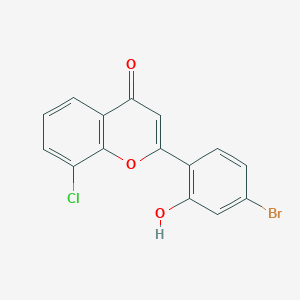
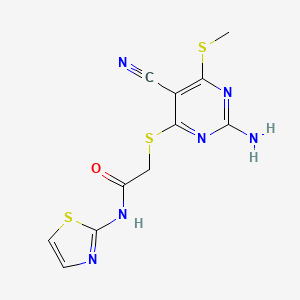
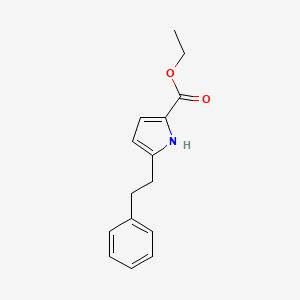

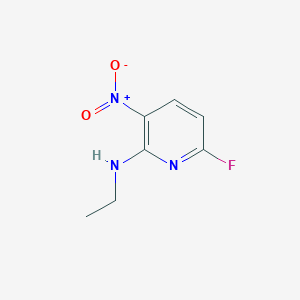
![Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)
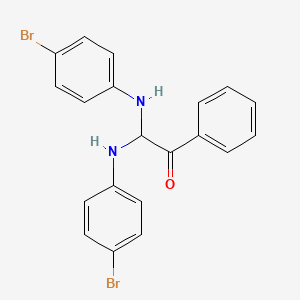
![3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13934430.png)
